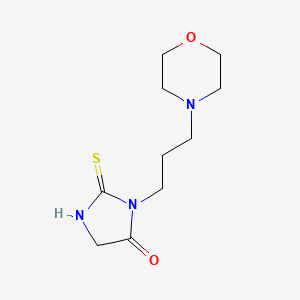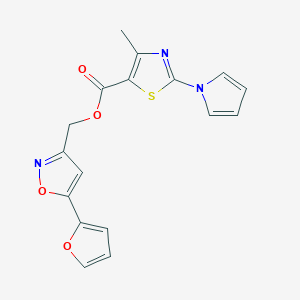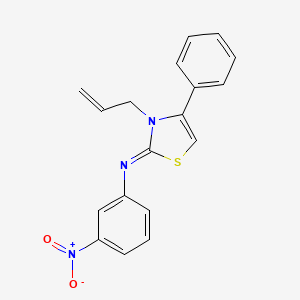![molecular formula C22H25ClN4O5S B2657926 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride CAS No. 1216930-44-7](/img/structure/B2657926.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzothiazole core, which is often associated with biological activity, making it a candidate for drug development and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methoxylation: Introduction of the methoxy group at the 6-position of the benzothiazole ring, often through methylation using reagents like methyl iodide.
Nitrobenzamide Formation: The nitro group is introduced via nitration of the benzamide precursor.
Morpholinopropyl Substitution: The morpholinopropyl group is attached through nucleophilic substitution, typically using a morpholine derivative and a suitable leaving group.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholinopropyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride has several research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: Possible use in the synthesis of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The nitro group may also play a role in redox reactions within biological systems, contributing to its overall activity.
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-methoxybenzothiazole share structural similarities.
Nitrobenzamides: Compounds such as 3-nitrobenzamide and N-(3-nitrophenyl)benzamide.
Uniqueness: N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is unique due to the combination of its benzothiazole core, methoxy group, nitrobenzamide moiety, and morpholinopropyl substitution. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S.ClH/c1-30-18-6-7-19-20(15-18)32-22(23-19)25(9-3-8-24-10-12-31-13-11-24)21(27)16-4-2-5-17(14-16)26(28)29;/h2,4-7,14-15H,3,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHSVULPPZWMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657844.png)

![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)


![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B2657849.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2657854.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2657860.png)
![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2657862.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2657866.png)
